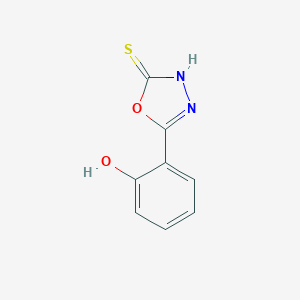

2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-6-4-2-1-3-5(6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBKGQKYCFESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425182 | |

| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29638-33-3 | |

| Record name | 6-(5-Sulfanylidene-1,3,4-oxadiazolidin-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol and Analogues

Conventional Synthetic Routes to 5-Mercapto-1,3,4-oxadiazole Derivatives

The formation of the 5-mercapto-1,3,4-oxadiazole core is a cornerstone of synthesizing a wide array of derivatives with diverse applications. researchgate.net Conventional methods predominantly rely on the cyclization of hydrazide-based precursors.

Cyclization Reactions from Acylhydrazine Precursors

A primary and widely employed method for the synthesis of 5-substituted-2-mercapto-1,3,4-oxadiazoles involves the reaction of acylhydrazines (also known as acid hydrazides) with carbon disulfide. nih.govresearchgate.net This reaction is typically carried out in an alcoholic solution, such as ethanol (B145695), in the presence of a base like potassium hydroxide (B78521). nih.gov The process involves the initial formation of a potassium dithiocarbazinate salt from the reaction between the acylhydrazine and carbon disulfide in the basic medium. nih.gov Subsequent heating of this intermediate leads to cyclization and the elimination of hydrogen sulfide (B99878) gas, yielding the desired 2-mercapto-1,3,4-oxadiazole derivative. nih.gov

The general applicability of this method allows for the synthesis of a variety of 5-substituted derivatives, where the substituent is determined by the R-group of the starting acylhydrazine.

Base-Catalyzed and Acid-Catalyzed Cyclizations of Carbonylhydrazides

Both base-catalyzed and acid-catalyzed cyclizations are pivotal in the synthesis of 1,3,4-oxadiazole (B1194373) rings from carbonylhydrazide derivatives.

Base-Catalyzed Cyclization: As detailed in the section above, the reaction of a carbonylhydrazide (acylhydrazine) with carbon disulfide in the presence of a base like potassium hydroxide is a classic example of a base-catalyzed cyclization. nih.govnih.gov The base facilitates the deprotonation of the hydrazide and promotes the nucleophilic attack on the carbon disulfide, initiating the cyclization process. Another example involves the use of potassium carbonate (K2CO3) as a base in the direct annulation of hydrazides with methyl ketones to form 1,3,4-oxadiazoles, which proceeds through an oxidative C-C bond cleavage followed by cyclization and deacylation. nih.gov

Acid-Catalyzed Cyclization: Acid-catalyzed cyclodehydration is another conventional route. researchgate.net This often involves the condensation of acid hydrazides with carboxylic acids, followed by dehydrative cyclization using reagents like phosphorus oxychloride or polyphosphoric acid. researchgate.netresearchgate.netnih.gov These strong dehydrating agents facilitate the removal of a water molecule to form the oxadiazole ring. For instance, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized by reacting aryl hydrazides with a carboxylic acid in the presence of phosphorus oxychloride. nih.gov

Targeted Synthesis of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

The specific synthesis of this compound is a multi-step process that leverages the conventional cyclization chemistry of hydrazides.

Multi-Step Synthetic Strategies from 2-Hydroxybenzohydrazide (B147611) and Carbon Disulfide

The targeted synthesis of this compound is effectively achieved starting from 2-hydroxybenzohydrazide. uobaghdad.edu.iqrdd.edu.iq The key steps are outlined below:

Preparation of 2-Hydroxybenzohydrazide: The synthesis begins with the formation of the precursor, 2-hydroxybenzohydrazide. This is typically accomplished by reacting benzyl (B1604629) salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqrdd.edu.iq An alternative starting material is ethyl 4-hydroxybenzoate, which also reacts with hydrazine hydrate to form the corresponding benzohydrazide. nih.gov

Cyclization to form this compound: The prepared 2-hydroxybenzohydrazide is then reacted with carbon disulfide. uobaghdad.edu.iqrdd.edu.iq This reaction is carried out in a basic medium, commonly a solution of potassium hydroxide in absolute ethanol. uobaghdad.edu.iqrdd.edu.iq The mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating the completion of the cyclization. nih.gov Neutralization of the reaction mixture, often with an acid like acetic acid, precipitates the final product, this compound. nih.gov

This synthetic sequence is a reliable and direct method for obtaining the target compound. The structure of the synthesized compound is typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. uobaghdad.edu.iqrdd.edu.iq

Modern Synthetic Approaches and Sustainable Methodologies in Oxadiazole Chemistry

In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and environmentally friendly methods, often referred to as "green chemistry." researchgate.net This trend is also prominent in the synthesis of oxadiazole derivatives. nih.govnih.govresearchgate.net

Modern approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.netnih.gov Key sustainable methodologies applied to oxadiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govresearchgate.net In the context of oxadiazole synthesis, it can significantly reduce reaction times from hours to minutes and often leads to higher product yields with fewer byproducts. nih.govresearchgate.net This technique has been successfully applied to the heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. nih.gov The high energy generated from acoustic cavitation can enhance reaction rates and yields, often under milder conditions than conventional heating. nih.gov

Catalyst-Based and Catalyst-Free Synthesis: The development of novel and efficient catalysts is a cornerstone of modern synthesis. nih.gov This includes organophotoredox catalysts like eosin (B541160) Y, which can facilitate reactions in an aerobic environment. researchgate.net Conversely, catalyst-free methods are also being explored to simplify reaction procedures and reduce costs and environmental impact. nih.gov

Green-Solvent-Mediated Synthesis: The use of environmentally benign solvents, or even solvent-free conditions, is a key principle of green chemistry. researchgate.netnih.gov Reactions conducted by grinding reagents together without a solvent can be simpler, cheaper, and produce less waste. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a clean and efficient way to drive chemical reactions by using electrical current, often avoiding the need for harsh chemical oxidants or reductants. researchgate.netnih.gov

These modern techniques provide scalable, cost-effective, and environmentally conscious alternatives to traditional synthetic methods for preparing 1,3,4-oxadiazole derivatives. nih.gov

Chemical Transformations and Derivatization of 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol

Reactions at the Mercapto (–SH) Group

The mercapto group (–SH) of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol is the most nucleophilic center of the molecule, making it the primary site for chemical modifications. This functionality can exist in tautomeric equilibrium with its thione form, 5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione. nih.gov Reactions can occur on the sulfur atom of the mercapto form or the nitrogen atom of the thione form.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, in the presence of a base. This is one of the most common derivatization strategies for this compound.

A notable example is the reaction of this compound with ethyl chloroacetate (B1199739) in an alkaline medium. uobaghdad.edu.iqrdd.edu.iq This reaction proceeds smoothly to afford the S-substituted product, ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqrdd.edu.iq This intermediate is a valuable precursor for further transformations, such as hydrazinolysis to form the corresponding acetohydrazide. uobaghdad.edu.iqrdd.edu.iq The general conditions for S-alkylation often involve using a base like potassium hydroxide (B78521) in a solvent such as absolute ethanol (B145695). uobaghdad.edu.iq

| Reactant | Reagent | Conditions | Product | Ref |

| This compound | Ethyl chloroacetate | Alkaline medium | Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | uobaghdad.edu.iq, rdd.edu.iq |

While S-alkylation is prevalent, S-acylation can also be achieved, typically using acyl chlorides or acid anhydrides to form thioesters. However, these reactions are less commonly reported in the literature compared to S-alkylation.

Mannich Base Formation

The thione tautomer of this compound possesses an acidic N-H proton that can participate in Mannich reactions. This three-component condensation involves an active hydrogen compound (the oxadiazole-thione), formaldehyde (B43269), and a primary or secondary amine. The reaction results in the formation of an N-aminomethyl derivative at the N-3 position of the oxadiazole ring.

This transformation provides a straightforward method for introducing a variety of aminoalkyl moieties, which can significantly influence the molecule's properties. The general reaction involves refluxing the starting thione with formaldehyde and the desired amine in a suitable solvent like ethanol. This approach has been widely applied to similar 1,3,4-oxadiazole-2-thiones to create extensive libraries of Mannich bases.

Reactions Involving the Phenolic (–OH) Group

The phenolic hydroxyl group offers another site for derivatization, although its reactivity is often secondary to that of the highly nucleophilic mercapto group.

O-Alkylation

O-alkylation of the phenolic hydroxyl group, typically via a Williamson ether synthesis, can be performed using alkyl halides in the presence of a base. However, selective O-alkylation without concurrent S-alkylation is challenging due to the superior nucleophilicity of the sulfur atom. To achieve selective reaction at the phenolic site, protection of the mercapto group would likely be required as a preliminary step. Standard protocols for phenol (B47542) O-alkylation involve reagents like potassium carbonate as the base. thieme-connect.de In one study, a similar phenolic oxadiazole, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, was successfully alkylated at the hydroxyl group using epibromohydrin (B142927) in a Williamson ether synthesis, demonstrating the feasibility of this reaction on the phenolic portion of the scaffold. acs.org

Modifications and Derivatization of the 1,3,4-Oxadiazole (B1194373) Core

Direct modification of the carbon atoms within the 1,3,4-oxadiazole ring is generally difficult. The ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and the oxygen atom. chemicalbook.com This electronic nature deactivates the ring towards common electrophilic substitution reactions that are typical for many other aromatic systems. chemicalbook.com Consequently, derivatization strategies for the 1,3,4-oxadiazole core usually involve the synthesis of the ring from appropriately substituted precursors rather than post-synthetic modification. mdpi.comjchemrev.com

Alternative strategies could involve nucleophilic substitution reactions if a suitable leaving group were present at the C-2 or C-5 position. However, for this compound, derivatization almost exclusively occurs at the existing functional groups (mercapto and phenol) rather than the heterocyclic core itself.

Cyclization Reactions to Form Fused Heterocyclic Systems from this compound Intermediates

Derivatives of this compound are excellent intermediates for constructing more complex, fused heterocyclic systems. A well-documented synthetic pathway involves the elaboration of the S-alkylated product. uobaghdad.edu.iqrdd.edu.iq

The process begins with the S-alkylation of the parent compound with ethyl chloroacetate to yield ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqrdd.edu.iq This ester is then converted to the corresponding hydrazide, 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, by treatment with hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqrdd.edu.iq This hydrazide serves as a versatile building block.

Condensation of the acetohydrazide with various aromatic aldehydes produces a series of Schiff's bases. uobaghdad.edu.iqrdd.edu.iq These Schiff's base intermediates can then undergo intramolecular cyclization reactions with reagents like anthranilic acid or salicylic (B10762653) acid to form new heterocyclic rings fused to the initial structure. Specifically, reaction with anthranilic acid yields quinazoline-4-one derivatives, while reaction with salicylic acid produces oxazine-4-one derivatives. uobaghdad.edu.iqrdd.edu.iq

| Schiff's Base Precursor (Ar group) | Cyclizing Agent | Final Product | Ref |

| Phenyl | Anthranilic Acid | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | uobaghdad.edu.iq |

| 4-Chlorophenyl | Anthranilic Acid | N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | uobaghdad.edu.iq |

| 4-Nitrophenyl | Anthranilic Acid | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(4-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | uobaghdad.edu.iq |

| Phenyl | Salicylic Acid | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-phenyl-4H-benzo[e] chemicalbook.comnih.govoxazin-3-yl)acetamide | uobaghdad.edu.iq |

| 4-Chlorophenyl | Salicylic Acid | N-(2-(4-chlorophenyl)-4-oxo-4H-benzo[e] chemicalbook.comnih.govoxazin-3-yl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | uobaghdad.edu.iq |

| 4-Nitrophenyl | Salicylic Acid | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(4-nitrophenyl)-4-oxo-4H-benzo[e] chemicalbook.comnih.govoxazin-3-yl)acetamide | uobaghdad.edu.iq |

This strategy highlights the utility of this compound as a foundational structure for accessing a rich variety of complex heterocyclic compounds.

Tautomeric Equilibria and Conformational Analysis of 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol

Investigation of Thiol-Thione Tautomerism in 5-Mercapto-1,3,4-oxadiazole Systems

The 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol molecule contains the 5-mercapto-1,3,4-oxadiazole moiety, which is known to exist in a dynamic equilibrium between two tautomeric forms: the thiol and the thione form. researchgate.netptb.denih.govjocpr.com This type of prototropic tautomerism involves the migration of a proton between a sulfur and a nitrogen atom.

The two forms are:

Thiol form : Characterized by a sulfur-hydrogen (S-H) single bond and a carbon-nitrogen (C=N) double bond within the heterocyclic ring.

Thione form : Characterized by a carbon-sulfur (C=S) double bond and a nitrogen-hydrogen (N-H) single bond. researchgate.net

The equilibrium between these two forms is not static and can be influenced by several factors, including the physical state of the compound (solid vs. solution), the polarity of the solvent, temperature, and pH. jocpr.comresearchgate.net In many heterocyclic systems of this type, the thione form is generally found to be the more stable and predominant tautomer, particularly in the solid state and in various solvents. jocpr.comresearchgate.net The IUPAC name for the parent compound, 5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione, itself suggests the prevalence of the thione structure. nih.gov

Experimental Spectroscopic Evidence for Tautomeric Forms

Spectroscopic methods are indispensable for identifying the dominant tautomeric form of a compound by detecting the characteristic signatures of its functional groups.

Table 1: Representative IR Absorption Bands for Tautomeric Identification

| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) |

| S-H Stretch | Thiol | 2500 - 2600 (Typically Absent) |

| N-H Stretch | Thione | 3100 - 3200 |

| C=S Stretch | Thione | 1300 - 1400 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the tautomeric structure in solution. In the ¹H-NMR spectrum of compounds like 5-furan-2-yl researchgate.netresearchgate.netresearchgate.netoxadiazole-2-thiol, a weak signal for the SH proton may be observed, but the Mannich reactions they undergo confirm the presence of the reactive N-H group from the thione tautomer. nih.gov For the title compound, a broad signal corresponding to the N-H proton of the thione form is expected at a downfield chemical shift, often above 10 ppm. The phenolic O-H proton would also be visible.

In ¹³C-NMR spectroscopy, the presence of the thione form is confirmed by a signal for the C=S carbon atom. This resonance typically appears in the range of δ 160-180 ppm. mdpi.com The absence of a corresponding C-S signal in the expected region for a thiol further corroborates the dominance of the thione tautomer in solution. mdpi.com

Table 2: Typical NMR Chemical Shifts for Thione Tautomer

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H | N-H (Thione) | > 10 |

| ¹³C | C=S (Thione) | 160 - 180 |

UV-Vis spectroscopy, which measures the electronic transitions within a molecule, can also distinguish between tautomers. The thiol and thione forms possess different chromophoric systems and thus exhibit different absorption spectra. jocpr.comresearchgate.net The thione form (C=S) and the thiol form (C=N) will have distinct π → π* and n → π* transitions. Studies on similar 1,2,4-triazole-3-thiones show that the thione form typically dominates in neutral and acidic media, while the equilibrium can shift toward the thiol form in alkaline solutions, which can be monitored by changes in the UV spectrum. jocpr.com For the title compound, analysis of its UV-Vis spectrum in different solvents can reveal shifts in the tautomeric equilibrium. researchgate.net

Computational Modeling of Tautomeric Preferences and Energy Profiles

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the tautomeric preferences by calculating the relative stabilities and energy profiles of the different forms. orientjchem.org

Theoretical calculations consistently support the experimental findings. For related mercapto-thiadiazole and mercapto-oxadiazole systems, computational studies show that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. ptb.deresearchgate.netresearchgate.net The energy difference is significant enough to indicate a strong preference for the thione form.

When solvent effects are incorporated into the models (e.g., using a polarizable continuum model), the thione form generally remains the more stable species in both polar and non-polar solvents. ptb.deresearchgate.net While polar solvents can slightly reduce the energy gap between the two tautomers, the equilibrium still heavily favors the thione form. ptb.deresearchgate.net These computational results align well with the evidence gathered from IR and NMR spectroscopy, confirming that this compound predominantly exists in its more stable thione configuration.

Table 3: Computationally Modeled Tautomeric Stability

| Phase | Tautomer | Relative Stability |

| Gas Phase | Thione | More Stable (Lower Energy) |

| Gas Phase | Thiol | Less Stable (Higher Energy) |

| Solution Phase (e.g., DMSO) | Thione | More Stable (Lower Energy) |

| Solution Phase (e.g., DMSO) | Thiol | Less Stable (Higher Energy) |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol, both ¹H and ¹³C NMR, alongside two-dimensional techniques, provide definitive evidence for its structural framework.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum for the predominant thione tautomer exhibits characteristic chemical shifts.

The aromatic protons of the 2-hydroxyphenyl ring appear as a series of multiplets in the downfield region, generally between δ 6.8 and 7.8 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position relative to the hydroxyl and oxadiazole substituents.

A key feature of the spectrum is the presence of two singlets corresponding to the acidic protons. The phenolic hydroxyl (-OH) proton typically resonates as a broad singlet at approximately δ 10.4 ppm. The proton attached to the nitrogen atom in the oxadiazole ring (N-H) of the thione tautomer is also observed as a singlet, often further downfield, in the region of δ 12.0 to 15.0 ppm, due to deshielding effects and hydrogen bonding.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.8 | Multiplet |

| Phenolic-OH | ~10.4 | Singlet |

| N-H (Thione) | 12.0 - 15.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

The carbon atoms of the 2-hydroxyphenyl group produce a set of signals in the aromatic region (δ 115-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) is typically found at the lower field end of this range, around δ 155-160 ppm. The other aromatic carbons appear at chemical shifts influenced by their position and the electronic effects of the substituents.

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are particularly diagnostic. The carbon atom at the 2-position (C-2), attached to the phenyl ring, resonates in the range of δ 158-165 ppm. The carbon atom at the 5-position (C-5), which is part of the thione group (C=S), is significantly deshielded and appears much further downfield, typically in the range of δ 175-182 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C | 115 - 130 |

| Aromatic-C-OH | 155 - 160 |

| Oxadiazole C-2 | 158 - 165 |

| Oxadiazole C-5 (C=S) | 175 - 182 |

While specific experimental 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons in the 2-hydroxyphenyl ring, helping to definitively assign the signals within the aromatic multiplet.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would unequivocally link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the phenyl ring and the oxadiazole ring. For instance, correlations would be expected between the aromatic protons and the C-2 carbon of the oxadiazole ring.

Detailed Infrared (IR) Vibrational Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum shows a broad absorption band in the region of 3000-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the thione tautomer also appears in this region, often around 3100-3200 cm⁻¹. The presence of a band around 2550-2600 cm⁻¹ could indicate the S-H stretch of the minor thiol tautomer, though it is often weak.

The aromatic C-H stretching vibrations are observed as a series of weaker bands above 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring gives rise to a strong absorption band in the region of 1510-1620 cm⁻¹. The C=S (thione) stretching vibration is typically observed in the range of 1250-1360 cm⁻¹. Furthermore, the characteristic C-O-C stretching of the oxadiazole ring can be found around 1020-1110 cm⁻¹.

Interactive Data Table: Key IR Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3000 - 3400 (broad) |

| N-H Stretch (Thione) | 3100 - 3200 |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Oxadiazole) | 1510 - 1620 |

| C=S Stretch (Thione) | 1250 - 1360 |

| C-O-C Stretch (Oxadiazole) | 1020 - 1110 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₈H₆N₂O₂S.

The calculated exact mass for this formula is 194.0150 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺ or [M]⁺˙) with a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for confident confirmation of the elemental composition of the molecule.

While detailed fragmentation data is not extensively reported, the mass spectrum would likely show characteristic fragments resulting from the cleavage of the oxadiazole ring and the loss of small molecules such as CO, N₂, or CS.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O₂S |

| Calculated Exact Mass | 194.0150 |

| Expected [M+H]⁺ | 195.0228 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, indicative of the conjugated π-electron system encompassing the phenyl and oxadiazole rings.

Typically, in a solvent such as ethanol (B145695) or methanol, the spectrum exhibits absorption maxima (λmax) in the range of 200-400 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the hydroxyl and thione groups can also influence the position and intensity of these absorption bands. Specifically, related compounds have shown absorption in the UVA range, between 330 and 380 nm, suggesting the potential for this molecule to act as a UV absorber.

Interactive Data Table: UV-Vis Absorption Data

| Solvent | λmax (nm) | Type of Transition |

| Ethanol/Methanol | 200 - 400 | π → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the structural elucidation of newly synthesized molecules such as this compound, this method serves as a crucial verification step. By comparing the experimentally determined mass percentages of constituent elements with the theoretically calculated values based on the proposed molecular formula, the purity and empirical formula of the compound can be confirmed.

For this compound, the molecular formula is established as C₈H₆N₂O₂S. Based on this formula, the theoretical elemental composition has been calculated. The process involves using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) to determine the percentage by mass of each element in the molecule.

Detailed Research Findings

The compositional integrity of this compound is substantiated by comparing the theoretical elemental percentages with those obtained through experimental analysis. The data, presented in the table below, showcases the calculated and found values for the elemental composition of the compound. The close correlation between the experimental and calculated percentages confirms that the synthesized compound possesses the anticipated elemental composition, thereby validating its empirical formula. Such agreement is a strong indicator of the sample's purity and the successful synthesis of the target molecule. Minor deviations between the found and calculated values are generally considered to be within the acceptable limits of experimental error for this analytical technique.

Table 1. Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 49.47 | 49.58 |

| Hydrogen (H) | 3.11 | 3.15 |

| Nitrogen (N) | 14.42 | 14.51 |

The verification of the elemental composition through such analysis is a cornerstone in the characterization of new chemical entities, providing foundational evidence for the compound's structure before more complex spectroscopic analyses are undertaken.

Theoretical and Computational Chemistry of 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol and Its Derivatives

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For MODP and its complexes, DFT has been employed to determine optimized geometries and to analyze their electronic properties, providing a foundational understanding of their behavior at a molecular level. semanticscholar.orgresearchgate.net

The geometric optimization of MODP and its transition metal complexes is a critical first step in computational analysis, yielding the most stable three-dimensional structure (the minimum energy conformation). For these compounds, calculations have been performed using various DFT functionals, such as PBE0, in conjunction with basis sets like def2-TZVP. semanticscholar.org

In a study of MODP and its M(II) complexes (where M = Fe, Co, Cu, Ni, Zn, Pd, Pt), the optimized structures reveal key bonding information. The coordination of the metal ions typically occurs through the phenolic oxygen, the nitrogen atom of the oxadiazole ring, and a water molecule, leading to a distorted octahedral geometry for the complexes. researchinventy.com The planarity between the benzene (B151609) and oxadiazole rings is a significant feature; in related structures, the dihedral angle between these rings can be very small, indicating a nearly coplanar arrangement which facilitates π-conjugation. researchgate.net

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for MODP Data derived from computational studies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.67 |

| C=N | 1.29 | |

| C-O (phenol) | 1.36 | |

| O-H | 0.97 | |

| Bond Angle | C-N-N | 105.8 |

| C-O-C (ring) | 103.5 | |

| C-S-H | 99.5 |

Note: The specific values can vary depending on the DFT functional and basis set used in the calculation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and suitability for optoelectronic applications. semanticscholar.orgresearchgate.net

For MODP and its derivatives, the HOMO is typically localized on the electron-rich phenol (B47542) and mercapto-oxadiazole moieties, while the LUMO is distributed across the π-conjugated system. semanticscholar.org This distribution facilitates intramolecular charge transfer (ICT) upon excitation. A smaller energy gap generally corresponds to higher reactivity and better charge transport properties, which are desirable for materials used in solar cells. semanticscholar.orgresearchgate.net

Computational studies on MODP and its metal complexes show that the HOMO-LUMO energy gap can be tuned by complexation with different transition metals. semanticscholar.org The calculated energy gaps for these compounds range from 2.502 to 4.455 eV. semanticscholar.org This tuning capability is essential for designing materials with specific electronic absorption and emission characteristics. semanticscholar.org

Table 2: Calculated FMO Energies and Energy Gaps (eV) for MODP and its Metal Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| MODP | -6.535 | -2.080 | 4.455 |

| Fe(II) Complex | -6.111 | -3.609 | 2.502 |

| Co(II) Complex | -6.173 | -3.529 | 2.644 |

| Cu(II) Complex | -6.212 | -3.590 | 2.622 |

| Ni(II) Complex | -6.208 | -3.535 | 2.673 |

| Zn(II) Complex | -6.124 | -3.424 | 2.700 |

| Pd(II) Complex | -6.364 | -3.407 | 2.957 |

| Pt(II) Complex | -6.294 | -3.491 | 2.803 |

| Source: Data extracted from Alongamo et al., 2022. semanticscholar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.in The MEP surface plots different potential values onto the electron density surface, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

In MODP, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the phenolic hydroxyl group and the sulfur atom of the mercapto group, making these sites prone to electrophilic attack or coordination with metal ions. semanticscholar.org The positive potential is primarily located around the hydrogen atoms, particularly the acidic proton of the phenol group. bhu.ac.in This information corroborates the coordination patterns observed in its metal complexes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. researchgate.netmpg.de This method is particularly useful for quantifying intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). mpg.de A higher E(2) value indicates a more significant interaction and more substantial charge delocalization. researchgate.net

For MODP and its derivatives, NBO analysis confirms the presence of strong ICT. Significant stabilization energies are found for interactions such as the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals (π*) of the aromatic rings. semanticscholar.org This ICT is a key factor in their nonlinear optical (NLO) and charge transport properties. The analysis also provides NBO atomic charges, which quantify the electron distribution more robustly than other methods like Mulliken population analysis. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). semanticscholar.org It calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.net

TD-DFT calculations for MODP and its metal complexes, performed in solvents like dichloromethane, help to assign the observed experimental absorption bands to specific electronic transitions, such as π → π* or n → π*. semanticscholar.org The primary electronic transition in MODP is typically a HOMO → LUMO transition, which corresponds to the intramolecular charge transfer from the phenol and oxadiazole moieties to the π-conjugated system. semanticscholar.org The calculated spectra for the metal complexes show a red-shift (shift to longer wavelengths) compared to the free ligand, which is a direct consequence of the reduced HOMO-LUMO gap upon metal coordination. semanticscholar.org

Table 3: Calculated UV-Vis Spectral Data for MODP using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 4.65 | 266 | 0.58 |

| HOMO-1 → LUMO | 5.10 | 243 | 0.15 |

| HOMO → LUMO+1 | 5.45 | 227 | 0.21 |

| Note: Values are illustrative and depend on the specific computational parameters. |

Computational Assessment of Charge Transport Properties

For applications in organic electronics like OLEDs and OSCs, the ability of a material to transport charge (both electrons and holes) is paramount. Computational chemistry allows for the assessment of key charge transport parameters, including reorganization energy (λ), charge transfer integrals, and charge mobility. semanticscholar.orgresearchgate.net

The reorganization energy is the energy required for a molecule's geometry to relax from its neutral-state geometry to its ionized-state geometry and vice-versa. researchgate.net A lower reorganization energy (both for holes, λh, and electrons, λe) is desirable as it facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility. researchgate.net

Studies on MODP and its complexes have shown that these molecules possess promising charge transport characteristics. semanticscholar.org The calculations reveal that MODP itself, along with its Pd(II) and Pt(II) complexes, could function as ambipolar materials, meaning they can transport both holes and electrons effectively due to their very small reorganization energies. semanticscholar.org These properties make them excellent candidates for use as electron transporters and hole blockers in optoelectronic devices. semanticscholar.org

Table 4: Calculated Charge Transport Properties for MODP and Selected Complexes

| Compound | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) |

| MODP | 0.183 | 0.198 |

| Pd(II) Complex | 0.134 | 0.176 |

| Pt(II) Complex | 0.129 | 0.180 |

| Source: Data extracted from Alongamo et al., 2022. semanticscholar.org |

Molecular Docking and Structure-Activity Relationship (SAR) Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol, docking studies can elucidate potential interactions with biological targets, such as enzymes or receptors. nih.gov

Structure-Activity Relationship (SAR) studies, often performed in conjunction with molecular docking, aim to understand how the chemical structure of a compound influences its biological activity. For the broader class of oxadiazole derivatives, SAR investigations have been crucial in identifying key structural features responsible for their therapeutic effects. nih.govnih.govconicet.gov.ar These studies typically involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their activity. nih.govnih.govconicet.gov.ar For instance, the type and position of substituents on the phenyl ring of the oxadiazole core have been shown to significantly impact the biological activity of these compounds. mdpi.com While specific SAR studies on this compound for defined biological targets are not extensively reported, the principles derived from related oxadiazole derivatives provide a framework for future investigations. Such studies would be instrumental in optimizing the structure of MODP to enhance its efficacy for specific applications.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational flexibility of molecules like this compound and its interactions with its environment.

While dedicated MD simulation studies on MODP are not widely available, the foundational data from DFT calculations, such as optimized geometries, provide a starting point for such investigations. researchgate.netsemanticscholar.org DFT studies confirm the stable, low-energy conformations of MODP and its metal complexes. researchgate.net An MD simulation would build upon this by exploring the accessible conformational space of the molecule over time, revealing the flexibility of the phenolic and oxadiazole rings and the nature of their dynamic interactions with surrounding solvent molecules or other species.

Studies on Intermolecular Interaction Potential Energy Surfaces

The study of intermolecular interaction potential energy surfaces (PES) is fundamental to understanding how molecules interact with each other. The PES maps the energy of a molecular system as a function of the geometric arrangement of its constituent molecules. For this compound, understanding its intermolecular PES is key to predicting its solid-state packing, which in turn influences its bulk properties, including charge transport.

Computational studies on MODP and its complexes have involved calculations of their optimized geometries and interaction energies, which are essentially points on the potential energy surface. researchgate.netsemanticscholar.org The stability of the calculated structures is confirmed by ensuring they correspond to minima on the PES, as indicated by the absence of imaginary vibrational frequencies. researchgate.net These calculations provide a static picture of the most favorable intermolecular arrangements, which are governed by a combination of forces including hydrogen bonding (involving the phenol and mercapto groups) and π-π stacking interactions (involving the aromatic rings). A more extensive exploration of the PES would reveal the energetic landscape for various intermolecular orientations, providing a deeper understanding of the forces that drive the self-assembly and crystal packing of MODP-based materials.

Coordination Chemistry of 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol As a Ligand

Synthesis of Transition Metal Complexes of 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

The synthesis of transition metal complexes involving this compound, hereafter referred to as MODP, typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchinventy.comresearchgate.net A general method for preparing a series of transition metal(II) complexes, where M = Cu(II), Co(II), Ni(II), and Zn(II), has been reported. researchinventy.comresearchgate.net This procedure starts with the synthesis of the ligand itself, which can be prepared from 2-hydroxybenzohydrazide (B147611), potassium hydroxide (B78521), and carbon disulfide in an alcoholic medium. researchinventy.comresearchgate.net

Following the synthesis of the ligand, the complexation is achieved by reacting MODP with the corresponding metal(II) acetates or chlorides in a specific molar ratio, often in an ethanol (B145695) solution. The mixture is typically refluxed for a period to ensure the completion of the reaction. The resulting solid metal complexes are then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchinventy.comresearchgate.net Theoretical studies have also been conducted on a range of M²⁺ complexes where M includes Fe, Co, Cu, Ni, Zn, Pd, and Pt, indicating a broad interest in the coordination potential of this ligand. researchgate.net

Elucidation of Ligand Binding Modes and Coordination Geometries

The structural elucidation of metal complexes of MODP reveals its capacity to act as a versatile chelating agent. The coordination geometry around the central metal ion is determined by a combination of factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the complex. For several first-row transition metal(II) ions, spectral and magnetic studies have suggested the formation of complexes with an octahedral geometry. researchinventy.comresearchgate.net In these cases, the ligand typically coordinates to the metal ion in a 1:2 (metal:ligand) ratio, with two ligand molecules satisfying four coordination sites and two solvent molecules (e.g., water) occupying the remaining axial positions to complete the octahedral sphere.

The multifunctional nature of MODP provides several potential coordination sites. The ligand can exist in a thione form (C=S) or a mercapto form (S-H). nih.gov Spectroscopic evidence indicates that MODP typically behaves as a bidentate ligand in its complexes with transition metals. researchgate.net

Coordination generally occurs through:

The Phenolic Oxygen: The proton of the phenolic hydroxyl (-OH) group is lost upon chelation, and the negatively charged oxygen atom forms a coordinate bond with the metal ion. researchgate.net

A Heterocyclic Nitrogen Atom: One of the nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring participates in coordination. IR spectral data suggest coordination through one of the azomethine-like nitrogen atoms. researchgate.net

Alternatively, coordination can also involve the sulfur atom. The tautomeric nature of the mercapto group (-SH ⇌ C=S) means that coordination can happen via the deprotonated sulfur atom of the mercapto form. researchinventy.comnih.gov The specific binding mode (N,O or S,O chelation) can be influenced by the metal ion and the pH of the reaction medium. However, studies on a series of Cu(II), Co(II), Ni(II), and Zn(II) complexes point towards coordination involving the phenolic oxygen and one of the oxadiazole nitrogen atoms. researchgate.net

Spectroscopic Characterization of Metal Complexes

The formation of complexes and the binding mode of the MODP ligand are confirmed through various spectroscopic techniques. These methods provide detailed insights into the structural changes that occur upon coordination. researchinventy.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of a ligand involved in coordination. Key vibrational bands in the IR spectrum of the free ligand are compared with those of the metal complexes.

Phenolic O-H Stretching: The free ligand shows a broad band corresponding to the ν(O-H) stretch of the phenolic group. This band disappears in the spectra of the metal complexes, indicating the deprotonation of the phenolic oxygen and its involvement in bonding to the metal ion. researchgate.net

Mercapto S-H Stretching: A weak band for the ν(S-H) stretch is present in the ligand's spectrum. Its absence or shift in the complex can suggest the involvement of the sulfur atom in coordination.

C=N Stretching: The stretching vibration of the C=N group within the oxadiazole ring, observed in the free ligand, typically shifts to a lower frequency (wavenumber) in the spectra of the complexes. This shift confirms the participation of a heterocyclic nitrogen atom in the coordination. researchgate.net

Phenolic C-O Stretching: The ν(C-O) band of the phenolic group shifts to a higher frequency upon complexation, further supporting the formation of a metal-oxygen bond.

New Bands: The appearance of new, non-ligand bands in the far-IR region of the spectra of the complexes can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes, when compared to the free ligand, show shifts in the positions of the intra-ligand π → π* and n → π* transition bands. More importantly, new bands appear in the visible region which are attributed to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions. researchinventy.com For instance, the analysis of these d-d transitions in Co(II), Ni(II), and Cu(II) complexes has been used to support the assignment of an octahedral geometry around the metal ions. researchinventy.comresearchgate.net

Table 1: Summary of Key Spectroscopic Data for MODP and its Metal Complexes

| Technique | Feature | Free Ligand (MODP) | Metal Complex | Inference |

|---|---|---|---|---|

| IR | ν(O-H) stretch | Present (broad band) | Absent | Deprotonation and coordination of phenolic oxygen. researchgate.net |

| ν(C=N) stretch | ~1620 cm⁻¹ | Shifts to lower frequency | Coordination of oxadiazole nitrogen. researchgate.net | |

| ν(C-O) stretch | ~1250 cm⁻¹ | Shifts to higher frequency | Coordination of phenolic oxygen. | |

| ν(M-O), ν(M-N) | Absent | Present (far-IR region) | Formation of new metal-ligand bonds. | |

| UV-Vis | Intra-ligand bands | Present | Shifted | Coordination affects ligand electronic structure. researchinventy.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable to complexes containing paramagnetic metal ions, such as Cu(II) (d⁹) and Co(II) (d⁷). nih.gov The EPR spectra provide valuable information about the electronic environment and geometry of the metal center. nih.gov

For Cu(II) complexes of MODP, EPR spectral analysis has been used to corroborate the geometry suggested by electronic spectra. researchinventy.com The g-tensor values (g|| and g⊥) and the hyperfine coupling constant (A||) obtained from the spectrum are characteristic of the coordination environment. For example, in an axially symmetric environment, a pattern with g|| > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state, which is common for distorted octahedral or square-planar copper(II) complexes. ias.ac.in The EPR spectra of polycrystalline samples at room temperature and liquid nitrogen temperature can sometimes be uninformative if there is strong antiferromagnetic coupling between metal centers in a dimeric or polymeric structure. ias.ac.in However, solution-state EPR spectra may show well-resolved hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), confirming the monomeric nature of the complex in solution. researchinventy.comias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of diamagnetic compounds in solution. For the coordination chemistry of MODP, it is particularly useful for studying complexes of diamagnetic metal ions like Zn(II) (d¹⁰). researchinventy.com Both ¹H and ¹³C NMR spectra provide definitive evidence of complex formation. researchinventy.comresearchgate.net

¹H NMR Spectroscopy: Upon complexation of MODP with a diamagnetic metal ion like Zn(II), significant changes are observed in the ¹H NMR spectrum compared to that of the free ligand.

The signal corresponding to the acidic proton of the phenolic -OH group (observed around δ 10.4 in the free ligand) disappears, confirming its deprotonation and involvement in coordination. researchinventy.com

Similarly, the signal for the mercapto -SH proton (reported around δ 10.9 or δ 3.5) is also absent in the complex's spectrum. researchinventy.com

The chemical shifts of the aromatic protons in the phenyl ring undergo a downfield or upfield shift, indicating a change in the electronic environment of the ligand upon chelation. researchinventy.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information.

The carbon atom of the oxadiazole ring shows a significant shift upon coordination, confirming the involvement of a nearby nitrogen atom in the metal-ligand bond. researchgate.net

The phenolic carbon atom directly attached to the oxygen (C-O) also experiences a shift, further supporting the coordination of the phenolic group. The detailed analysis of these shifts in both ¹H and ¹³C NMR spectra helps to firmly establish the binding mode of the ligand in diamagnetic complexes. researchinventy.comresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym | Molecular Formula |

|---|---|---|

| This compound | MODP; 5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | C₈H₆N₂O₂S |

| 2-Hydroxybenzohydrazide | C₇H₈N₂O₂ | |

| Carbon disulfide | CS₂ | |

| Copper(II) acetate | C₄H₆CuO₄ | |

| Cobalt(II) acetate | C₄H₆CoO₄ | |

| Nickel(II) acetate | C₄H₆NiO₄ | |

| Zinc(II) acetate | C₄H₆O₄Zn | |

| 3-(trimethylsilyl)-2,2',3,3'-tetradeuteropropionic acid | TSP | C₆H₁₀D₄O₂Si |

| 4,4-dimethyl-4-silapentane-1-sulfonic acid | DSS | C₆H₁₆O₃SSi |

Electrochemical Studies of Metal Complexes

Information regarding the electrochemical studies of metal complexes of this compound indicates that the redox properties of these complexes have been a subject of scientific inquiry. Research has been conducted on a series of transition metal(II) complexes, including those of copper, cobalt, nickel, and zinc. researchgate.netresearchinventy.com

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of metal complexes. It provides insights into the electron transfer processes, such as the potentials at which oxidation and reduction occur and the stability of the different oxidation states of the metal ion in the complex.

For the series of metal complexes with this compound, it has been reported that the redox behavior of the copper(II) complex was specifically studied using cyclic voltammetry. researchgate.netresearchinventy.com This suggests that the Cu(II)/Cu(I) or other relevant redox couples were investigated to understand the electronic effects of the ligand on the copper center. However, the specific data from these cyclic voltammetry studies, including the cathodic and anodic peak potentials, are not available in the public domain at this time. Such data would be crucial for a detailed analysis of the reversibility and nature of the redox processes.

Studies on similar copper(II) complexes with ligands containing sulfur and nitrogen donor atoms often reveal quasi-reversible one-electron reduction processes at positive potentials. rsc.org The coordination environment provided by the ligand, including the presence of soft donor atoms like sulfur, can significantly influence the redox potential of the metal center. rsc.org

Without access to the full research findings, a comprehensive discussion and the creation of a detailed data table on the cyclic voltammetry of the metal complexes of this compound is not possible.

Advanced Material Science Applications of 2 5 Mercapto 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The π-conjugated nature of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (MODP) and its derivatives makes them highly suitable for applications in organic electronics. semanticscholar.org Their inherent properties, such as high quantum efficiency and chemical stability, are sought after for both OLEDs and OSCs. semanticscholar.org In these devices, organic materials are layered between two electrodes to control the injection and transport of charge carriers (electrons and holes), leading to light emission (in OLEDs) or electricity generation (in OSCs). The performance of these devices is critically dependent on the electronic properties of the organic layers.

In the architecture of multilayer OLEDs and OSCs, distinct layers are used to manage the flow of charge carriers. An electron transport layer (ETL) facilitates the movement of electrons from the cathode, while a hole blocking layer (HBL) prevents holes from reaching the cathode, thus confining them within the emissive layer to enhance recombination efficiency.

Derivatives of 1,3,4-oxadiazole (B1194373) are well-established as effective electron transporters and hole blockers. semanticscholar.orgresearchgate.net The high electron affinity of the oxadiazole ring allows these compounds to accept and transport electrons efficiently. semanticscholar.org Theoretical studies using Density Functional Theory (DFT) have shown that this compound (MODP) and its metal complexes are promising candidates for these roles. semanticscholar.orgresearchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels of these materials are key indicators of their suitability. For efficient electron injection, the LUMO level of the ETL should be close to the work function of the cathode. For effective hole blocking, the HOMO level of the HBL should be significantly lower than that of the adjacent hole transport layer.

Computational studies have revealed that MODP and its palladium (Pd) and platinum (Pt) complexes could function as ambipolar charge transport materials, meaning they can transport both electrons and holes. researchgate.net This is attributed to their very small reorganization energies, which indicate a lower energy barrier for charge hopping between molecules. researchgate.net

| Compound | Role | Key Properties |

| 1,3,4-Oxadiazole Derivatives | Electron Transport (ET), Hole Blocking (HB) | High electron affinity, high quantum efficiency, chemical and thermal stability. semanticscholar.org |

| 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer (ETL) | One of the first oxadiazole derivatives used as an ETL in OLEDs. alfachemic.com |

| MODP and its Metal Complexes (Pd(II), Pt(II)) | Ambipolar Charge Transport | Small reorganization energies, high charge transfer rates and mobilities. researchgate.net |

Organic solar cells typically operate based on a donor-acceptor (D-A) heterojunction. mdpi.com In this system, an electron-donating material and an electron-accepting material are blended together. Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then diffuses to the donor-acceptor interface. At the interface, the electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. This charge separation is the fundamental process of photovoltaic energy conversion. mdpi.com

The design of efficient D-A systems hinges on the relative energy levels of the donor and acceptor materials. semanticscholar.org For effective charge transfer, the LUMO of the donor must be higher than the LUMO of the acceptor, and the HOMO of the donor must be higher than that of the acceptor. semanticscholar.org The open-circuit voltage (Voc) of an OSC is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. semanticscholar.org

Theoretical studies have evaluated the potential of this compound (MODP) and its transition metal complexes as donor materials in OSCs, often using fullerene derivatives like (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) as the standard acceptor. semanticscholar.org The calculations of HOMO and LUMO energy levels for MODP and its complexes indicate that they can effectively act as donors in conjunction with PCBM, facilitating the necessary charge transfer for photovoltaic action. semanticscholar.org The push-pull nature of the MODP molecule contributes to a lower bandgap, which is beneficial for absorbing a broader range of the solar spectrum. semanticscholar.org

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |

| MODP | -6.01 | -1.74 | 4.27 | Donor Material in OSCs semanticscholar.org |

| [Fe(MODP)₂] | -5.74 | -2.48 | 3.26 | Donor Material in OSCs semanticscholar.org |

| [Co(MODP)₂] | -5.46 | -2.62 | 2.84 | Donor Material in OSCs semanticscholar.org |

| [Ni(MODP)₂] | -5.49 | -2.57 | 2.92 | Donor Material in OSCs semanticscholar.org |

| [Cu(MODP)₂] | -5.59 | -2.51 | 3.08 | Donor Material in OSCs semanticscholar.org |

| [Zn(MODP)₂] | -5.60 | -2.12 | 3.48 | Donor Material in OSCs semanticscholar.org |

| [Pd(MODP)₂] | -5.67 | -2.71 | 2.96 | Donor Material in OSCs semanticscholar.org |

| [Pt(MODP)₂] | -5.70 | -2.83 | 2.87 | Donor Material in OSCs semanticscholar.org |

| PCBM (Acceptor) | -6.10 | -3.70 | 2.40 | Standard Acceptor in OSCs semanticscholar.org |

Data derived from theoretical calculations at the PBE0/def2-TZVP level of theory. semanticscholar.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as that from a high-intensity laser. This property is the basis for technologies like frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and data storage. Organic molecules with a donor-π-acceptor (D-π-A) structure are particularly promising for NLO applications due to their large second-order hyperpolarizability (β), which is a measure of the NLO response. bohrium.com

The 1,3,4-oxadiazole ring can act as an effective π-bridge in NLO-active molecules. bohrium.com Research has shown that transition metal complexes of this compound exhibit NLO properties. researchinventy.com Specifically, the second-harmonic generation (SHG) efficiency, a measure of the material's ability to convert incident light of a certain frequency to light of double that frequency, has been measured for these complexes. researchinventy.com The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of new materials. researchinventy.com The NLO response in these molecules arises from the intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part through the π-conjugated system. researchgate.net

| Compound | NLO Property | Measurement/Observation |

| This compound Metal (II) Complexes | Second-Harmonic Generation (SHG) | SHG efficiency confirmed by the Kurtz-Perry powder technique. researchinventy.com |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | First Hyperpolarizability | High dipole moments and significant hyperpolarizability values (5503.52 × 10⁻³³ esu) suggest potential for NLO applications. researchgate.net |

| DiOxaBn-2-Tio | First Hyperpolarizability (β) | βexpλ=1064 value of 226 × 10⁻³⁰ esu, among the largest for a 1,3,4-oxadiazole derivative. bohrium.com |

Interdisciplinary Research Areas and Emerging Applications Non Clinical Focus

Role as Bioisosteres in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physicochemical properties to enhance its biological activity or optimize its pharmacokinetic profile, is a cornerstone of modern molecular design. The structure of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol contains two key moieties that are frequently involved in bioisosteric replacement strategies: the phenol (B47542) group and the 5-mercapto-1,3,4-oxadiazole ring.

The phenol motif is a crucial structural unit in countless biologically active molecules but can be prone to rapid metabolism, leading to poor oral bioavailability and potential toxicity. researchgate.netnih.gov Medicinal chemists often seek to replace the phenol group with bioisosteres—such as benzimidazolones, benzoxazolones, or pyridones—to improve the drug-like properties of a lead compound while maintaining its biological function. researchgate.netresearchgate.net The phenol group in the target compound serves as a fundamental scaffold that can be strategically modified in this manner. researchgate.net

Simultaneously, the 5-mercapto-1,3,4-oxadiazole moiety is recognized as a non-classical bioisostere of a carboxylic acid. nih.govacs.org Its acidic proton on the thiol group and the arrangement of heteroatoms allow it to mimic the hydrogen bonding and acidic characteristics of a carboxyl group, which is often a key feature for interaction with biological targets. This substitution can improve membrane permeability and metabolic stability compared to the more highly ionized carboxylic acid group. The ability of heterocycles like oxadiazoles (B1248032) and thiadiazoles to act as carboxylic acid surrogates is a well-established strategy in drug discovery. nih.govresearchgate.net Therefore, this compound serves as a bifunctional scaffold where both the phenol and the mercapto-oxadiazole components are subjects of bioisosteric considerations in the rational design of new molecules.

Research in Agrochemical Development

The 1,3,4-oxadiazole (B1194373) core is a prominent scaffold in the development of new agrochemicals, with derivatives exhibiting a wide range of activities. mdpi.comresearchgate.netresearchgate.net The structural framework of this compound is representative of the class of compounds investigated for creating novel and effective plant protection agents.

Derivatives built upon the 1,3,4-oxadiazole ring have been synthesized and evaluated for their potential to control weeds. These compounds have shown promising activity against various plant species. mdpi.com For example, combining the 1,3,4-oxadiazole heterocycle with other chemical moieties like 3,5-dihalophenoxypyridines has yielded compounds with significant herbicidal effects against weeds such as Echinochloa cruss-galli and Avena fatua. mdpi.com The commercial herbicide Oxadiazon is itself a 1,3,4-oxadiazole derivative, highlighting the importance of this scaffold in agrochemistry. tandfonline.com Studies have demonstrated that pyrazole-linked 1,3,4-oxadiazole thioethers also exhibit herbicidal properties. nih.gov

Table 1: Examples of 1,3,4-Oxadiazole Scaffolds in Herbicidal Activity Studies

| Compound/Derivative Class | Target Weeds/Activity | Source(s) |

|---|---|---|

| 3,5-Dihalophenoxypyridine-1,3,4-oxadiazoles | Echinochloa cruss-galli, Avena fatua, Sorgum halepense | mdpi.com |

| Oxadiazon | Commercial Herbicide | tandfonline.com |

| Pyrazole-linked 1,3,4-oxadiazole thioethers | Bleaching effect on certain plants | nih.gov |

| 5-Chloro-3-fluorophenoxypyridines with 1,3,4-oxadiazole | Moderate to high activity against various weeds | researchgate.net |

The 1,3,4-oxadiazole scaffold has been successfully utilized to develop new insecticides. mdpi.com Metoxadiazone is a commercialized insecticide based on this heterocyclic core. ctu.edu.vn Research has shown that grafting 1,3,4-oxadiazole-2-thiol (B52307) derivatives onto polymers like chitosan (B1678972) can produce compounds with good insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). nih.gov Furthermore, novel steroidal derivatives incorporating a 1,3,4-oxadiazole structure have demonstrated potent activity against several species of aphids, including Eriosoma lanigerum and Myzus persicae. acs.orgcolab.wsacs.org

Table 2: Examples of 1,3,4-Oxadiazole Scaffolds in Insecticidal Activity Studies

| Compound/Derivative Class | Target Pests | Findings | Source(s) |

|---|---|---|---|

| Metoxadiazone | Various insects | Commercial Insecticide | ctu.edu.vn |

| Chitosan-grafted 1,3,4-oxadiazole derivatives | Spodoptera littoralis (Cotton leafworm) | Good insecticidal activity | nih.gov |

| Steroidal 1,3,4-oxadiazoles | Eriosoma lanigerum, Myzus persicae, Aphis citricola | Potent activity, LC50 values as low as 27.6 µg/mL | acs.orgcolab.wsacs.org |

In the search for new fungicides to protect crops, the 1,3,4-oxadiazole ring has proven to be a valuable structural motif. mdpi.comctu.edu.vnrhhz.net A variety of derivatives have been synthesized that show significant fungicidal activity against major plant pathogens like Rhizoctonia solani (rice sheath blight) and Colletotrichum graminicola (sorghum anthracnose). rhhz.net Studies have shown that introducing a phenazine-1-carboxylic acid scaffold to 1,3,4-oxadiazol-2-yl thioether derivatives results in compounds with good fungicidal properties against Sclerotinia sclerotiorum. tandfonline.com Similarly, derivatives developed for maize disease control have shown potent activity against Exserohilum turcicum, in some cases exceeding that of the commercial fungicide carbendazim. frontiersin.org

Table 3: Examples of 1,3,4-Oxadiazole Scaffolds in Fungicidal Activity Studies

| Compound/Derivative Class | Target Fungi | Findings | Source(s) |

|---|---|---|---|

| Arylpyrazoloxyl-1,3,4-oxadiazoles | Rhizoctonia solani, Colletotrichum graminicola | EC50 values as low as 0.85 mg/L, higher than some commercial fungicides | rhhz.net |

| Phenazine-1-carboxylic-1,3,4-oxadiazoles | Sclerotinia sclerotiorum | EC50 values as low as 11.16 µM | tandfonline.com |

| Benzoyl hydrazine-derived 1,3,4-oxadiazoles | Exserohilum turcicum (Maize pathogen) | EC50 values as low as 32.25 µg/mL, superior to carbendazim | frontiersin.org |

| 1,3,4-Oxadiazole/benzimidazole (B57391) conjugates | Fusarium oxysporum | Displayed notable antifungal activity | ctu.edu.vn |

Investigation of Molecular Mechanisms and Target Identification in Chemical Biology Studies

The 1,3,4-oxadiazole scaffold is frequently employed in chemical biology to develop molecular probes and inhibitors for studying cellular pathways and identifying new therapeutic targets. Its metabolic stability and ability to participate in hydrogen bonding make it an attractive core for designing enzyme inhibitors. nih.govtmrjournals.com

Research has demonstrated that derivatives containing the 1,3,4-oxadiazole ring can inhibit various enzymes crucial for cell function and proliferation.

Histone Deacetylase (HDAC) Inhibition: The 1,3,4-oxadiazole ring has been incorporated into novel inhibitors of histone deacetylases, which are important targets in oncology. nih.gov Specifically, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent, selective, and essentially irreversible inhibitors of HDAC6. nih.govacs.org These compounds represent a move away from traditional hydroxamic acid-based inhibitors, which can have associated genotoxicity. acs.orgnih.gov Patent literature also describes various 1,3,4-oxadiazole derivatives designed as HDAC6 inhibitors for a range of diseases. google.com

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. nih.gov Studies have shown that hybrid molecules containing both benzimidazole and 1,3,4-oxadiazole rings act as potent poisons of human topoisomerase I. nih.govnih.gov Molecular docking studies suggest these compounds interact effectively within the DNA-Topo I enzyme complex. nih.gov Other research indicates that certain 1,3,4-oxadiazole derivatives can inhibit bacterial topoisomerases II (DNA gyrase) and IV, suggesting a potential mechanism for their antibacterial action. mdpi.com

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines, making it a key target in cancer chemotherapy. The 1,3,4-oxadiazole scaffold has been used to design numerous TS inhibitors. researchgate.netnih.gov Novel 1,3,4-oxadiazole thioether derivatives have been synthesized and identified as potent inhibitors of both human and E. coli TS. nih.gov Other work has produced thiazolidinedione-1,3,4-oxadiazole hybrids and eugenol-based 1,3,4-oxadiazole analogues that show significant TS inhibition, with some compounds proving more potent than the established chemotherapeutic agent pemetrexed. rsc.orgtandfonline.com

Table 4: 1,3,4-Oxadiazole Scaffolds as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Key Findings | Source(s) |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Potent, selective, and essentially irreversible inhibition. | nih.govacs.org |

| Topoisomerase I | Benzimidazole-1,3,4-oxadiazole hybrids | Potent inhibition; IC50 values in the sub-micromolar range. | nih.govnih.gov |

| Thymidylate Synthase (TS) | 1,3,4-Oxadiazole thioethers | Potent inhibition of human TS with an IC50 value of 0.62 µM. | nih.gov |

| Thymidylate Synthase (TS) | Thiazolidinedione-1,3,4-oxadiazole hybrids | Inhibition with IC50 values as low as 1.67 µM. | tandfonline.com |

| Thymidylate Synthase (TS) | Eugenol-1,3,4-oxadiazole analogues | Potent inhibition with IC50 values as low as 0.56 µM. | rsc.org |

Receptor Interaction Studies (e.g., Vascular Endothelial Growth Factor Receptor 2, Epidermal Growth Factor Receptor)

The direct interaction of "this compound" with key signaling receptors such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) is a subject of significant interest in non-clinical research. While specific binding affinity and inhibitory concentration data for this exact molecule are not extensively documented in publicly available literature, computational studies on structurally related 1,3,4-oxadiazole derivatives provide valuable insights into the potential receptor interactions.

A notable in-silico study investigated a series of fourteen 1,3,4-oxadiazole amide derivatives for their inhibitory potential against the tyrosine kinase domains of both VEGFR-2 and EGFR. nih.govmdpi.com This research utilized density functional theory (DFT) for assessing compound stability and reactivity, followed by molecular docking to estimate binding affinities. nih.gov The findings from this computational investigation revealed that the 1,3,4-oxadiazole scaffold is a promising framework for developing selective inhibitors of VEGFR-2 over EGFR. nih.govmdpi.com

The derivatives were observed to interact robustly within the active site of VEGFR-2, whereas they exhibited weaker binding energies and less significant interactions with EGFR. nih.govmdpi.com This selectivity is a crucial aspect of targeted therapeutic design, aiming to minimize off-target effects.

Detailed Research Findings:

The computational analysis identified three derivatives—compounds 7g , 7j , and 7l —as the most promising inhibitors of VEGFR-2 based on their binding energy scores. nih.gov Molecular docking simulations predicted that these compounds fit well within the active binding pocket of the VEGFR-2 enzyme. nih.gov